Acetic acid, (tridecylthio)-

Description

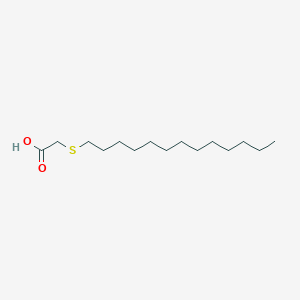

Acetic acid, (tridecylthio)- (CAS: Not explicitly listed in evidence; structurally inferred as CH₃CO-S-C₁₃H₂₇) is a thioether derivative of acetic acid. The tridecylthio group (-S-C₁₃H₂₇) replaces a hydrogen atom on the carboxylic acid, conferring unique physicochemical and biological properties. This compound is part of a broader class of thio-substituted acetic acids, which vary in alkyl/aryl chain length and substituent groups.

Properties

CAS No. |

175984-88-0 |

|---|---|

Molecular Formula |

C15H30O2S |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

2-tridecylsulfanylacetic acid |

InChI |

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-18-14-15(16)17/h2-14H2,1H3,(H,16,17) |

InChI Key |

VOFBCAFOPONTFX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCSCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCSCC(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Enzymatic Δ9-Desaturation

The most well-characterized reaction of acetic acid, (tridecylthio)- involves its role as a substrate for Δ9-desaturase (stearoyl-CoA desaturase) in hepatic systems. This enzyme introduces a double bond between carbons 9 and 10 of the alkyl chain, forming a mono-unsaturated thia fatty acid metabolite.

Key Findings:

-

Substrate Specificity : C~13~-S-acetic acid is a competitive substrate for Δ9-desaturase, leading to increased mRNA expression and enzyme activity in rat liver .

-

Metabolite Formation : The desaturated product, Δ9-C~13~-S-acetic acid , is detected in hepatic phospholipids and cholesteryl esters but absent in very low-density lipoprotein (VLDL) .

-

Biological Impact : Desaturation alters lipid composition, elevating oleic acid (18:1 n-9) levels and modulating VLDL lipid profiles .

Peroxisome Proliferation and Oxidation

C~13~-S-acetic acid induces peroxisome proliferation, upregulating fatty acyl-CoA oxidase gene expression. This enzyme catalyzes the first step of peroxisomal β-oxidation, though Δ9-desaturation is not directly linked to this pathway .

-

Gene Expression : 12-week treatment in rats increased fatty acyl-CoA oxidase mRNA 8-fold and Δ9-desaturase mRNA 8-fold .

-

Metabolic Fate : The compound itself undergoes limited β-oxidation due to the sulfur atom, which impedes full degradation .

Potential Hydrolysis and Stability

While not explicitly documented for C~13~-S-acetic acid, analogous thioesters (e.g., thioacetic acid) undergo hydrolysis under basic conditions to yield thiols and carboxylic acids . For example:

-

Speculative Pathway : C~13~-S-acetic acid may hydrolyze to tridecanethiol (C~13~H~27~SH) and acetic acid in alkaline environments.

Reactivity with Oxidizing Agents

Thioacetic acid derivatives are incompatible with strong oxidizers, acids, and halocarbons, potentially releasing hydrogen sulfide (H₂S) . For C~13~-S-acetic acid:

-

Risk of Decomposition : Reactions with acids or oxidizers could generate H₂S gas, though specific data on this compound are lacking .

Comparative Analysis with Related Compounds

Comparison with Similar Compounds

Key Observations :

- Longer alkyl chains (e.g., tridecyl) reduce crystallinity and melting points compared to aromatic derivatives .

- Hydrophobicity increases with chain length, impacting applications in lipid-rich environments or as surfactants.

3.1 Reactivity

- Acidity : Thioether substituents are electron-donating, slightly reducing acetic acid’s acidity compared to unsubstituted acetic acid (pKa ~2.5 vs. ~4.7 for glacial acetic acid) .

- Stability : Long alkyl chains (e.g., tridecyl) enhance thermal stability but may reduce reactivity in aqueous environments.

- Synthesis : Likely synthesized via nucleophilic substitution (e.g., tridecyl mercaptan + chloroacetic acid), analogous to propylthio-acetic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.